molecular formula C9H15Cl2N3 B2927332 2-Pyridin-3-ylpiperazine;dihydrochloride CAS No. 2416243-60-0

2-Pyridin-3-ylpiperazine;dihydrochloride

Cat. No.: B2927332
CAS No.: 2416243-60-0
M. Wt: 236.14
InChI Key: CGUDKJYHYOYXAQ-UHFFFAOYSA-N
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Description

2-Pyridin-3-ylpiperazine;dihydrochloride is a chemical compound that consists of a pyridine ring attached to a piperazine ring, with two hydrochloride groups. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-ylpiperazine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-ylpiperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce piperazine derivatives with reduced functional groups.

Scientific Research Applications

2-Pyridin-3-ylpiperazine;dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-ylpiperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

2-Pyridin-3-ylpiperazine;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyridine and piperazine rings, which imparts distinct chemical and biological properties, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-pyridin-3-ylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11-12H,4-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZIVXDCPOPKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-60-0
Record name 2-(pyridin-3-yl)piperazine dihydrochloride
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